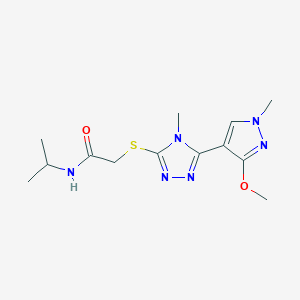

N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

The compound N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide features a 1,2,4-triazole core substituted at position 4 with a methyl group and at position 5 with a 3-methoxy-1-methylpyrazole moiety. A thioether linker connects the triazole to an isopropyl-substituted acetamide.

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O2S/c1-8(2)14-10(20)7-22-13-16-15-11(19(13)4)9-6-18(3)17-12(9)21-5/h6,8H,7H2,1-5H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXHJEGXEHQFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole and pyrazole moiety. The triazole ring is known for its broad range of biological activities, including antifungal and anticancer properties. The specific structural components include:

- N-isopropyl group : Enhances lipophilicity and biological activity.

- Thioacetamide linkage : May contribute to the compound's reactivity and biological interactions.

- Pyrazole and triazole rings : Known for their roles in various pharmacological activities.

Research indicates that compounds containing triazole and pyrazole structures exhibit diverse mechanisms of action:

- Antifungal Activity : Triazoles are well-documented as antifungal agents. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. The compound's triazole moiety may similarly disrupt fungal growth pathways .

- Antineoplastic Activity : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions with cellular targets remain an area of active research .

- Antimicrobial Effects : The presence of both pyrazole and triazole rings may enhance antimicrobial activity against a range of pathogens, including bacteria and fungi .

In Vitro Studies

Several studies have investigated the biological activity of similar compounds with triazole and pyrazole functionalities:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoic acid | Antimicrobial | 31.25 |

| 1,2,4-Triazole derivatives | Antifungal | Various (up to 0.22) |

| Pyrazole derivatives | Anticancer | IC50 values vary |

The data indicate that compounds with similar structures exhibit significant antimicrobial and anticancer properties, suggesting that this compound may possess comparable activities .

Case Studies

In a recent investigation of novel 1,2,4-triazoles as antifungal agents:

- Study Design : Various derivatives were synthesized and tested against common fungal strains.

- Results : Several compounds demonstrated potent antifungal activity with low MIC values, indicating strong potential for clinical application in treating fungal infections .

Another study focused on the anticancer effects of pyrazole derivatives:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound is differentiated from analogs by its isopropyl acetamide group , 4-methyl triazole substituent , and 3-methoxy-1-methylpyrazole side chain. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in [7] increases polarity and aqueous solubility compared to the target compound’s 4-methyl triazole. The isopropyl group in the target may reduce solubility but improve lipid bilayer penetration.

- Stability : The 3-methoxy-1-methylpyrazole substituent (common across [5], [7], and [8]) likely confers resistance to enzymatic hydrolysis, a feature advantageous for drug design.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

| Technique | Critical Observations | Reference |

|---|---|---|

| H NMR | δ 1.2 ppm (isopropyl CH), δ 3.8 ppm (OCH) | |

| IR | 1650 cm (amide C=O), 1240 cm (C-S) | |

| LC-MS | [M+H] at m/z 406.2 (calculated 406.1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.